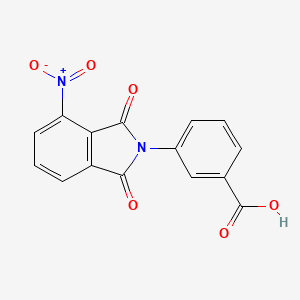

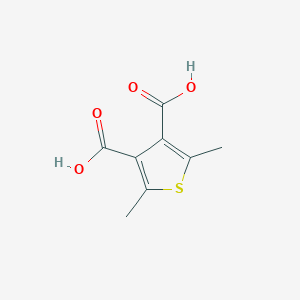

(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile" is a multifaceted molecule that is likely to exhibit a range of interactions and properties due to its structural components. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help infer the behavior and characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the acrylonitrile moiety and the introduction of various substituents that contribute to the molecule's overall properties. For instance, the synthesis of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate involves a mixture of E and Z isomers, characterized by techniques such as elemental analysis, infrared spectroscopy, and nuclear magnetic resonance spectroscopy . This suggests that the synthesis of our target compound would also require careful control of reaction conditions to achieve the desired Z isomer and could be characterized by similar analytical methods.

Molecular Structure Analysis

The molecular structure of these compounds is crucial as it dictates the type of interactions they can participate in. For example, the Z isomer of a related compound was found to form a three-dimensional supramolecular network through hydrogen bonds and π-π stacking interactions . Another compound, (Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-2-yl)-acrylonitrile, exhibits a pinwheel-like molecular structure that facilitates a supramolecular network between adjacent molecules . These findings suggest that "(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile" could also exhibit a complex molecular structure that enables a variety of noncovalent interactions.

Chemical Reactions Analysis

The reactivity of such compounds is often influenced by the presence of the acrylonitrile group and the substituents attached to it. The papers do not provide specific reactions for the compound , but the chemical behavior of similar molecules can be indicative. For example, the presence of amino and nitro groups in the compound suggests potential for nucleophilic addition reactions or participation in electron transfer processes, which could be explored in further studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of fluorine and nitro substituents is likely to influence the compound's polarity, solubility, and reactivity. The fluorescence behavior of a related compound indicates that the molecular interactions and structure can significantly affect optical properties, such as emission intensity and wavelength . Therefore, it can be inferred that "(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile" may also exhibit unique optical properties, which could be solvent-dependent and influenced by the specific arrangement of its molecular framework.

科学的研究の応用

Chemistry and Biochemistry Applications

In chemistry and biochemistry, compounds like "(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile" play a critical role in the development of new materials and pharmaceuticals. Their complex structure allows for interactions with biological systems, making them potential candidates for drug development and other therapeutic applications (Friedman, 2003). Furthermore, the presence of nitrophenyl and thiazolyl groups may offer insights into designing compounds with specific electronic or photophysical properties, useful in materials science and organic electronics.

Environmental and Water Treatment

Compounds with similar structures have been evaluated for their role in environmental remediation, particularly in the removal of pollutants from water. The reactivity and stability of such compounds can be leveraged in processes aimed at degrading or capturing toxic substances, thus mitigating environmental pollution. Studies have shown that materials based on similar chemical frameworks can be effective in adsorbing or breaking down harmful chemicals in water and soil, contributing to safer and cleaner environments (Fu, Dionysiou, & Liu, 2014).

Advanced Material Science

The structural complexity and functional diversity of "(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile" make it an interesting candidate for the development of advanced materials. Its potential applications in creating novel polymers or coatings with specific properties such as conductivity, fluorescence, or chemical reactivity have implications in various industries, including electronics, pharmaceuticals, and textiles. The interaction of such compounds with light or other substances could be exploited in the design of sensors, photovoltaic cells, or drug delivery systems.

Pharmaceutical Research

The pharmacological potential of compounds containing fluorophenyl, amino, nitrophenyl, and thiazolyl groups is significant. Their structural attributes may interact with biological targets in unique ways, offering pathways to novel treatments for a variety of diseases. Research into similar compounds has explored their use as antitumor, antimicrobial, and anti-inflammatory agents, indicating the broad therapeutic potential of these chemical frameworks (Patel et al., 2020).

特性

IUPAC Name |

(Z)-3-(3-fluoroanilino)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN4O2S/c19-14-2-1-3-15(8-14)21-10-13(9-20)18-22-17(11-26-18)12-4-6-16(7-5-12)23(24)25/h1-8,10-11,21H/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYZWAURCIBBRD-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-((3-fluorophenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

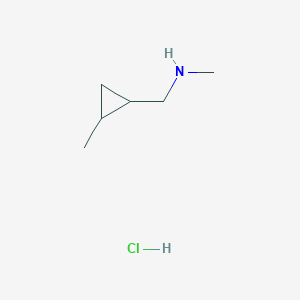

![2-(2-(Diethylamino)ethyl)-1-(3-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531651.png)

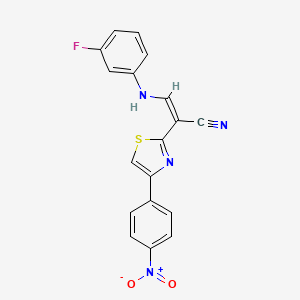

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2531660.png)

![N-(tert-butyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531661.png)

![2-(3,4-dimethylanilino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2531664.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2531665.png)

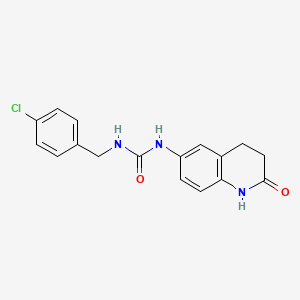

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2531670.png)